N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide

Description

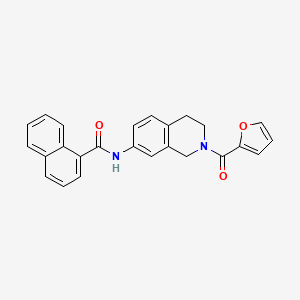

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a synthetic compound characterized by a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a 1-naphthamide moiety at position 5. Its molecular formula is C28H24N2O3, with a molecular weight of 436.5 g/mol .

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3/c28-24(22-8-3-6-18-5-1-2-7-21(18)22)26-20-11-10-17-12-13-27(16-19(17)15-20)25(29)23-9-4-14-30-23/h1-11,14-15H,12-13,16H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOIJRYAZNMVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant pharmacological studies.

Chemical Structure

The compound features a unique structure comprising:

- Furan-2-carbonyl group

- Tetrahydroisoquinoline moiety

- Naphthamide group

The molecular formula is C₁₄H₁₃N₃O₂, and it has a molecular weight of approximately 255.28 g/mol.

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of Tetrahydroisoquinoline Core : This is achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

- Introduction of Furan-2-carbonyl Group : The furan-2-carbonyl group is introduced via acylation using furan-2-carbonyl chloride and a suitable base like triethylamine.

- Formation of Naphthamide : This involves coupling the tetrahydroisoquinoline derivative with naphthoyl chloride or similar reagents.

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS), which play roles in inflammation and cancer progression.

- Receptor Modulation : It may also interact with receptors that regulate cellular signaling pathways, potentially influencing processes such as apoptosis or cell proliferation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance:

- Quinoline derivatives have shown significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving COX-2 inhibition and modulation of NF-kB pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through in vitro studies:

- Inhibition of nitric oxide production in LPS-induced RAW 264.7 cells has been documented for similar derivatives, indicating that this compound may exhibit comparable effects .

Study 1: Inhibition of COX Enzymes

A recent study evaluated a series of quinoline derivatives for their ability to inhibit COX enzymes. Compounds structurally related to this compound demonstrated promising inhibitory activity against COX-1 and COX-2 enzymes, suggesting potential applications in treating inflammatory diseases .

Study 2: Cytotoxicity Against Cancer Cells

Another study investigated the cytotoxic effects of various tetrahydroisoquinoline derivatives on breast cancer cell lines (MCF-7). The results indicated that modifications to the tetrahydroisoquinoline structure could enhance cytotoxicity, providing insights into optimizing compounds for therapeutic use .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₂ |

| Molecular Weight | 255.28 g/mol |

| Anticancer Activity | Significant against MCF-7 cells |

| Anti-inflammatory Activity | Inhibits NO production |

| Key Mechanisms | COX inhibition; receptor modulation |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-naphthamide is compared below to structurally related analogs, focusing on molecular features and inferred physicochemical properties.

Table 1: Structural and Molecular Comparison

Key Observations:

This difference may influence binding affinity in biological targets. The 1-naphthamide moiety (present in both the target compound and ) contributes to higher lipophilicity than the biphenyl-acetamide group in the analog from , which contains additional aromatic rings but lacks the fused naphthalene system.

Molecular Weight and Complexity: The target compound and the biphenyl-acetamide analog share identical molecular formulas and weights, differing only in substituent topology.

Hypothetical Physicochemical Properties :

- The furan-2-carbonyl group may improve solubility in polar solvents compared to purely aliphatic substituents (e.g., acetyl) due to its oxygen atoms. However, the naphthamide group likely offsets this by increasing hydrophobicity.

- The biphenyl-acetamide analog may exhibit higher melting points due to extended aromaticity, though experimental data are unavailable.

Research Implications

While direct biological or pharmacological data are absent in the provided evidence, structural comparisons highlight critical design considerations:

- Bioactivity : The furan-2-carbonyl group could enhance interactions with enzymes or receptors via hydrogen bonding or dipole interactions, whereas acetylated analogs might prioritize metabolic stability due to reduced steric hindrance.

- Synthetic Accessibility : The acetylated analog (MW 344.4) may be synthetically simpler than the target compound, given its smaller size and fewer stereoelectronic complexities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.